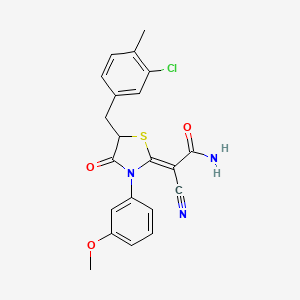

3-(2-(Benzyloxy)phenyl)-5-(5-(tosylmethyl)furan-2-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-(Benzyloxy)phenyl)-5-(5-(tosylmethyl)furan-2-yl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The structure of this compound suggests that it may have interesting chemical properties and biological activities, as indicated by research on similar oxadiazole derivatives.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan has been studied, leading to the formation of cycloadducts and, under certain conditions, acylfurans and acylhydrazones . Additionally, the reaction of benzoylnitromethane with dipolarophiles in the presence of DABCO can yield furazan derivatives, which are related to 1,2,4-oxadiazoles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms and one oxygen atom. The substitution pattern on the ring can significantly affect the compound's properties. For example, the introduction of a benzyloxyphenyl group and a tosylmethylfuran moiety could influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and biological activity .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions, including acylation, oxidation, and nucleophilic substitution . The chloromethyl group in such compounds can react with N- and S-nucleophiles, and the oxadiazole ring itself can be transformed under certain conditions . These reactions can be used to further modify the compound and create derivatives with specific properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and stability . Theoretical calculations and spectroscopic analyses can provide insights into the stability and tautomerism of these compounds . Moreover, the introduction of specific functional groups can lead to compounds with significant antioxidant activities, as seen in the case of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties of Furoxans and Benzofuroxans

Furoxans (1,2,5-oxadiazole-2-oxides) and benzofuroxans (benzo[1,2-c]1,2,5-oxadiazole-1-oxides) are significant in organic chemistry for synthesizing various heterocycles. They possess diverse biological activities, including antimicrobial, antiparasitic, immunosuppressive, and anticancer effects. Recent advancements have seen these compounds incorporated into hybrid molecules, combining furoxan or benzofuroxan moieties with classical drug moieties, leading to new pharmacological agents like anti-ulcer drugs and vasodilators (Cerecetto & Porcal, 2005).

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have shown significant antimicrobial activity. A study synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives and tested their efficacy against bacterial and fungal strains, demonstrating substantial antimicrobial properties (Bhat, Al-Omar, & Siddiqui, 2013).

Antioxidant Activities

The synthesis of novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles aimed at exploring their antioxidant potential yielded compounds with significant antioxidant activities. This suggests the potential of 1,3,4-oxadiazole derivatives as leading compounds for developing new antioxidant agents (Rabie, Tantawy, & Badr, 2016).

Antischistosomal Agents

The synthesis of 1,2,5-oxadiazole-2-oxide (Furoxan) analogues for evaluating their potential as antischistosomal agents highlights the diverse therapeutic applications of oxadiazole derivatives. These studies focus on the SAR around the phenyl substituent and oxadiazole core, targeting thioredoxin-glutathione reductase inhibition and anti-schistosomal activity (Rai, Thomas, Leister, & Maloney, 2009).

Leishmanicidal Activities

Novel synthetic furoxan and benzofuroxan derivatives have been evaluated for their in vitro activity against Leishmania amazonensis, showing remarkable leishmanicidal activity. These compounds are considered promising drug candidates for treating leishmaniasis, demonstrating the therapeutic potential of oxadiazole derivatives in parasitic diseases (Dutra et al., 2014).

Eigenschaften

IUPAC Name |

5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5S/c1-19-11-14-22(15-12-19)35(30,31)18-21-13-16-25(33-21)27-28-26(29-34-27)23-9-5-6-10-24(23)32-17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMGBLUTDNWFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)

![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)

![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)

methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)

![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)